![molecular formula C11H14O3 B153417 tert-Butyl 4-hydroxybenzoate CAS No. 25804-49-3](/img/structure/B153417.png)
tert-Butyl 4-hydroxybenzoate
Overview
Description
Tert-Butyl 4-hydroxybenzoate, also known as 1,1-Dimethylethyl 4-hydroxybenzoate, is an organic compound with the formula C11H14O3 . It has a molecular weight of 194.232 . It is a tyrosine kinase inhibitor, which inhibits the activity of tyrosine kinases, enzymes that play a role in cell proliferation and differentiation .
Synthesis Analysis
While specific synthesis methods for tert-Butyl 4-hydroxybenzoate were not found in the search results, related compounds such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C–H bond activation and CO2 insertion chemistry .Molecular Structure Analysis
The molecular structure of tert-Butyl 4-hydroxybenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 194.227 Da and the monoisotopic mass is 194.094299 Da .Physical And Chemical Properties Analysis
Tert-Butyl 4-hydroxybenzoate is a white solid that is soluble in organic solvents . Its melting point is reported to be between 130-132 °C .Scientific Research Applications
Coordination Chemistry and Magnetic Materials
tert-Butyl 4-hydroxybenzoate: is utilized in the synthesis of binuclear complexes with metals like cobalt and zinc . These complexes are studied for their magnetic properties, which are significant for developing new magnetic materials. Such materials have potential applications in memory storage devices, optical sensors, and actuators.
Pharmaceutical Industry
In the pharmaceutical sector, tert-Butyl 4-hydroxybenzoate is a precursor in the synthesis of various compounds . It’s used in the creation of intermediates that can lead to the development of new drugs, particularly those that require a phenolic ester group.
Cosmetics and Personal Care
As a derivative of paraben, tert-Butyl 4-hydroxybenzoate has been used as a preservative in cosmetics due to its antimicrobial properties . However, its usage is being re-evaluated due to concerns over endocrine disruption.
Food Industry
This compound is also found in the food industry as a flavoring additive and preservative . It helps in extending the shelf life of food products by preventing microbial growth.
Polymer Synthesis
tert-Butyl 4-hydroxybenzoate: plays a role in polymer chemistry where it’s used as an initiator or modifier in the polymerization process . This can lead to the development of new polymeric materials with improved properties like thermal stability and solubility.
Environmental Applications
In environmental science, tert-Butyl 4-hydroxybenzoate can be involved in the study of degradation processes and its impact on ecosystems . Understanding its behavior in the environment is crucial for assessing the risks associated with its use in various industries.
Mechanism of Action
Target of Action
Tert-Butyl 4-hydroxybenzoate, also known as Butylparaben, is primarily used as an antimicrobial preservative in cosmetics . It targets a broad spectrum of microbes, including bacteria and fungi .
Mode of Action
The exact mechanism of how Tert-Butyl 4-hydroxybenzoate works is unknown, but it is proposed to act by inhibiting DNA and RNA synthesis, and enzymes like ATPase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .
Pharmacokinetics
Tert-Butyl 4-hydroxybenzoate has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound’s skin permeation is low, as indicated by its Log Kp value .
Result of Action
The primary result of Tert-Butyl 4-hydroxybenzoate’s action is the inhibition of microbial growth, making it an effective preservative in cosmetics and pharmaceutical products . By disrupting essential cellular processes in microbes, it prevents contamination and extends the shelf life of products .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWMOMRHHQLBQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044895 | |
Record name | tert-Butyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxybenzoate | |
CAS RN |
25804-49-3 | |
Record name | 1,1-Dimethylethyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25804-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025804493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 4-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERT-BUTYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8SS68TDWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of tert-Butyl 4-hydroxybenzoate?
A1: tert-Butyl 4-hydroxybenzoate, also known as methyl 3,5-di-tert-butyl-4-hydroxybenzoate, is an organic compound with the molecular formula C12H18O3 and a molecular weight of 208.25 g/mol. [] While the provided research does not delve into detailed spectroscopic data, it confirms its structure as an ester formed by the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzoic acid and methanol.
Q2: How is tert-Butyl 4-hydroxybenzoate synthesized?
A2: A common synthesis method utilizes methanol as both reactant and solvent, reacting with 3,5-di-tert-butyl-4-hydroxybenzoic acid under reflux conditions (60-80°C) with sodium methoxide or p-toluenesulfonic acid as catalysts. [] This method is considered environmentally friendly due to its mild conditions and avoidance of toxic solvents.
Q3: What material compatibility and stability properties make tert-Butyl 4-hydroxybenzoate useful?
A3: tert-Butyl 4-hydroxybenzoate exhibits excellent solubility in organic solvents, making it valuable in formulating adhesive films for solar cells. [] When incorporated into EVA (ethylene-vinyl acetate) adhesive films, it contributes to high volume resistivity, high transmittance, and a low yellowing ratio, enhancing the photoelectric conversion ratio of the solar cell pack. []
Q4: How does tert-Butyl 4-hydroxybenzoate contribute to the development of multifunctional materials?
A4: Research highlights the incorporation of tert-Butyl 4-hydroxybenzoate into cellulose esters to create multifunctional materials with free-radical scavenging and UV-resistant activities. [] These modified cellulose esters can scavenge harmful reactive nitrogen and hydroxyl free radicals, demonstrating potential applications in cosmetics, biopharmaceuticals, and even art protection due to their biocompatibility, processability, and antioxidative properties. []
Q5: Are there any known applications of tert-Butyl 4-hydroxybenzoate in the field of coordination chemistry?
A5: Research indicates the use of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a precursor to tert-Butyl 4-hydroxybenzoate, as a ligand in the synthesis of binuclear metal complexes. [, ] These complexes, particularly those involving cobalt [] and nickel [], are studied for their magnetic properties and provide insights into structure-property relationships in coordination chemistry.
Q6: How has computational chemistry been employed in research related to tert-Butyl 4-hydroxybenzoate?
A6: Density Functional Theory (DFT) calculations have been crucial in understanding the magnetic properties of binuclear cobalt complexes incorporating the 3,5-di-tert-butyl-4-hydroxybenzoate ligand. [] These calculations provide valuable insights into the antiferromagnetic exchange interactions within these complexes.
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